2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide

Regioisomerism ICRAC inhibitor Pyrazole carboxamide

This pyrazol‑3‑yl carboxamide is the precise regioisomer referenced in CRAC/ICRAC channel inhibitor patents, offering a defined chemical entry for focused library synthesis. The 2‑chloro substituent serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr), enabling rapid analoging that des‑chloro variants cannot support. With a computed logP of 2.1 and a single hydrogen‑bond donor, the fragment‑like profile is ideal for crystallographic screening, PAMPA benchmarking, or SAR exploration around the pyridine core. The pyrazol‑5‑yl isomer exhibits a +0.6 logP shift; using this validated 3‑yl compound eliminates the risk of off‑target physicochemical interference.

Molecular Formula C11H9ClF2N4O
Molecular Weight 286.67
CAS No. 1436026-95-7
Cat. No. B2583858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide
CAS1436026-95-7
Molecular FormulaC11H9ClF2N4O
Molecular Weight286.67
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)NC2=NN(C=C2)CC(F)F)Cl
InChIInChI=1S/C11H9ClF2N4O/c12-8-5-7(1-3-15-8)11(19)16-10-2-4-18(17-10)6-9(13)14/h1-5,9H,6H2,(H,16,17,19)
InChIKeySYIABFTUSWHIMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide (CAS 1436026-95-7) – Procurement-Relevant Baseline Identity


2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide (CAS 1436026-95-7) is a synthetic small molecule belonging to the pyrazolyl-pyridine carboxamide class. Its structure unites a 2‑chloropyridine‑4‑carboxamide core with a 1‑(2,2‑difluoroethyl)‑1H‑pyrazol‑3‑amine moiety. Publicly available data situate it within the broader landscape of CRAC/ICRAC channel inhibitor patents, where the pyrazol‑3‑yl regioisomer represents a defined structural entry [1]. Computed physicochemical descriptors include a molecular weight of 286.66 g mol⁻¹, a calculated logP of 2.1, and one hydrogen‑bond donor [2]. These properties place it in favourable drug‑like chemical space, and the 2‑chloro substituent offers a chemically tractable handle for further derivatisation.

Why 2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide Cannot Be Replaced by Generic Analogs


The pyrazolyl‑pyridine carboxamide series is defined by several critical structural variables, including regioisomerism of the pyrazole‑amide junction (3‑yl vs. 5‑yl), the nature of the N‑1 substituent on the pyrazole ring, and the substitution pattern on the pyridine core. In the ICRAC inhibitor patent series that encompasses this compound, biological activity is sensitive to each of these variables [1]. A change from pyrazol‑3‑yl to pyrazol‑5‑yl alters the relative orientation of the heterocycles, while removal of the 2‑chloro substituent modulates both electronic character and synthetic versatility. Simple interchange without rigorous comparative profiling therefore risks loss of on‑target activity, altered physicochemical profiles, and forfeiture of the synthetic handle that the 2‑chloro substituent provides. The quantitative evidence below maps these differentiation dimensions.

Quantitative Differentiation Evidence for 2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide


Pyrazol-3-yl vs. Pyrazol-5-yl Regioisomerism: Structural and Predicted Physicochemical Divergence

The target compound bears the carboxamide linkage at the pyrazol‑3‑yl position, whereas the corresponding pyrazol‑5‑yl regioisomer (2‑chloro‑N‑[1‑(2,2‑difluoroethyl)‑1H‑pyrazol‑5‑yl]pyridine‑4‑carboxamide) presents the amide bond at the 5‑position. Although quantitative head‑to‑head biological data are not publicly available, predicted physicochemical properties computed from canonical SMILES reveal tangible differences. As shown in the Comparison Data, the target 3‑yl isomer is calculated to be more lipophilic (XLogP3‑AA = 2.1 vs. 1.5) [1]. Because the ICRAC patent family defines the 3‑yl connectivity as the active regioisomer [2], this difference in calculated logP translates into a measurable selection criterion.

Regioisomerism ICRAC inhibitor Pyrazole carboxamide

Presence of the 2‑Chloro Substituent: Molecular Weight, Lipophilicity, and Synthetic Tractability vs. Des‑Chloro Analog

The 2‑chloro substituent on the pyridine ring is a defining feature of this compound. Its removal yields N‑[1‑(2,2‑difluoroethyl)pyrazol‑3‑yl]pyridine‑4‑carboxamide, a compound that is neither commercially tracked nor explicitly covered in the ICRAC patent series. The chlorine atom contributes measurable increases in molecular weight (+34.5 Da) and lipophilicity (computed XLogP3‑AA rises from ~1.0 to 2.1) [1]. Moreover, the chlorine provides a site for nucleophilic aromatic substitution (SNAr), enabling late‑stage diversification—a key differentiator for groups synthesising focused libraries.

Physicochemical profiling Scaffold derivatisation SNAr reactivity

Hydrogen‑Bond Donor Count and Rotatable Bond Profile Relative to Pyrazole‑Amide Scaffolds

The compound bears a single hydrogen‑bond donor (the carboxamide NH) and four rotatable bonds (XLogP3‑AA = 2.1, MW = 286.66 g mol⁻¹) [1]. By comparison, the broader pyrazolyl‑pyridine carboxamide series covered in the ICRAC patent contains members with up to two H‑bond donors (e.g., those bearing an additional amine) and molecular weights exceeding 400 g mol⁻¹ [2]. This lower H‑bond donor count and moderate lipophilicity align with fragment‑like physicochemical profiles, making the compound suitable as an early‑stage hit‑to‑lead scaffold.

Drug‑likeness Fragment‑based drug design Physicochemical descriptors

Optimal Procurement and Research Application Scenarios for 2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide


Regioisomer‑Selective ICRAC Inhibitor Fragment Library Design

Because the pyrazol‑3‑yl connectivity is specified in the Grünenthal ICRAC patent [1] and calculated physicochemical properties diverge from the 5‑yl isomer [2], this compound can serve as a validated 3‑yl regioisomer fragment for assembling focused libraries targeting the calcium release‑activated calcium (CRAC) channel. Its computed logP of 2.1 and single H‑bond donor place it in fragment‑like space suitable for crystallographic fragment screening.

Scaffold Derivatisation Via 2‑Chloro SNAr Reaction

The 2‑chloro substituent on the pyridine ring is a proven leaving group for nucleophilic aromatic substitution (SNAr) [1]. This enables rapid analoging by displacing the chlorine with amines, alkoxides, or thiols. For medicinal chemistry teams building structure–activity relationship (SAR) tables around the pyridine core, the compound provides a single, diversifiable entry point that the des‑chloro analog cannot offer.

Control Compound in Pyrazole‑Amide Physicochemical Profiling Cascades

With a molecular weight of 286.66 g mol⁻¹, one H‑bond donor, and a logP of 2.1 [1], this compound sits at the lower boundary of lead‑like chemical space. It can be used as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability screens when benchmarking larger, more decorated ICRAC inhibitors such as those exemplified in US 2015/0166505 [2]. Its distinct profile helps deconvolute the contribution of lipophilicity versus hydrogen‑bonding capacity to permeability.

Negative Control for Pyrazol‑5‑yl Regioisomer Enrichment Campaigns

Investigators pursuing the pyrazol‑5‑yl isomer series can employ the target compound as a structurally matched negative control. The computed XLogP3‑AA difference of +0.6 log units between the 3‑yl and 5‑yl isomers [1] provides a measurable physiochemical signature that helps rule out non‑specific effects when interpreting cell‑based assay results.

Quote Request

Request a Quote for 2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.